(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone

説明

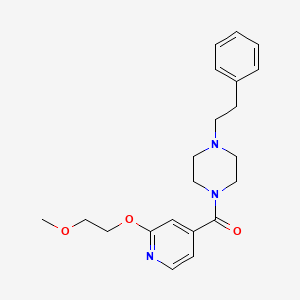

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone is a methanone-based compound featuring a pyridine ring substituted with a 2-methoxyethoxy group at the 2-position and a 4-phenethylpiperazine moiety. The methanone bridge connects these two heterocyclic systems, creating a structurally complex molecule.

特性

IUPAC Name |

[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-26-15-16-27-20-17-19(7-9-22-20)21(25)24-13-11-23(12-14-24)10-8-18-5-3-2-4-6-18/h2-7,9,17H,8,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMIGDYUQSPOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with 2-methoxyethanol in the presence of a base such as potassium carbonate to form 2-(2-methoxyethoxy)pyridine.

Formation of the Piperazine Intermediate: 4-Phenethylpiperazine is synthesized by reacting phenethylamine with piperazine in the presence of a suitable catalyst.

Coupling Reaction: The final step involves coupling the pyridine intermediate with the piperazine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Pharmacology: Research focuses on its potential effects on various physiological processes and its therapeutic potential.

作用機序

The mechanism of action of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Piperazine vs. Piperidine Derivatives Replacing the piperazine ring with a piperidine (saturated six-membered ring with one nitrogen) alters electronic and steric properties.

Methanone Bridge Modifications The methanone bridge is retained in most analogs, but substituents on the aryl/heteroaryl groups vary significantly:

- (4-Hydroxy-3-methoxyphenyl)(4-((1s,4s)-4-phenylcyclohexyl)piperazin-1-yl)methanone (Compound 14): The 4-phenylcyclohexyl group on piperazine introduces bulkier lipophilic character compared to the phenethyl group in the target compound. This substitution may enhance membrane permeability but reduce aqueous solubility .

- (4-Benzhydryl-1-piperazinyl)[2-(2-methoxyethoxy)phenyl]methanone: Replaces the pyridine ring with a phenyl group but retains the 2-methoxyethoxy substituent.

Substituent Effects on Pyridine/Phenyl Rings

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-methoxyethoxy group in the target compound is electron-donating, which may stabilize the pyridine ring’s electronic environment. In contrast, nitro groups (e.g., 4-(2-ethoxyphenyl)piperazin-1-ylmethanone, ) introduce electron-withdrawing effects, altering reactivity and binding affinity . Thiophene-based analogs (e.g., thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, ) enhance aromatic stacking interactions but reduce polarity compared to pyridine .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

- Piperazine-Phenethyl Motif : The phenethyl group in the target compound is analogous to ligands targeting dopamine or serotonin receptors, where phenethylamines are common pharmacophores. Modifications here (e.g., cyclohexyl in Compound 14) could shift selectivity toward other GPCRs .

- Methoxyethoxy Substituent: This group improves solubility compared to non-polar substituents (e.g., trifluoromethyl in ) but may reduce metabolic stability due to ether cleavage .

生物活性

The compound (2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has garnered attention in various fields of pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a methoxyethoxy group and a piperazine moiety linked to a phenethyl group. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the central nervous system.

Research suggests that compounds containing piperazine and pyridine moieties often interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The specific biological activity of this compound may involve:

- Adenosine Receptor Modulation : Similar compounds have shown promise as antagonists for A2A adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Opioid Receptor Interaction : The compound may exhibit antagonist properties at opioid receptors, which could be beneficial in managing pain without the addictive potential associated with traditional opioids .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Piperazine derivatives | Neuroprotective | |

| A2A receptor antagonists | Anti-tumor | |

| Opioid receptor antagonists | Pain management | |

| Angiogenesis inhibitors | Cancer therapy |

Case Studies

- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of piperazine derivatives similar to our compound in rodent models of Parkinson's disease. Results indicated significant improvements in motor function and reduced neuroinflammation, suggesting a protective role against dopaminergic neuron degeneration .

- Antitumor Activity : In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. The proposed mechanism involves downregulation of VEGF and other pro-angiogenic factors .

- Pain Management Trials : Clinical trials assessing opioid receptor antagonists have shown that these compounds can reduce pain perception without the side effects associated with traditional opioids. The specific role of this compound in this context remains to be fully elucidated but shows promise based on its structural analogs .

Toxicological Profile

The compound exhibits some toxicity, with indications that it may cause skin irritation and is harmful if swallowed. These properties necessitate careful handling and further investigation into its safety profile for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

- Methodology: Synthesis typically involves coupling reactions between the pyridinyl and piperazinyl moieties. For example, describes using a standard method with polar aprotic solvents (e.g., DCM, THF) and catalysts like EDCI/HOBt for amide bond formation. Optimization strategies include adjusting reaction temperatures (e.g., 0–25°C), solvent purity, and stoichiometric ratios of reagents to minimize side products. Monitoring via TLC or HPLC is critical for intermediate purification .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology:

- 1H/13C NMR: Essential for confirming substituent positions on the pyridine and piperazine rings. For example, highlights solvent-dependent chemical shifts (e.g., DMSO-d6 vs. CDCl3) to resolve overlapping peaks.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- IR Spectroscopy: Identifies functional groups like carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and methoxy C-O bonds .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (referencing Safety Data Sheets in ).

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can discrepancies between experimental and computational biological activity data be resolved?

- Methodology: demonstrates comparing experimental IC50 values with computational predictions (e.g., molecular docking scores). Discrepancies may arise from assay variability (e.g., cell line differences) or force field inaccuracies. Mitigation strategies include:

- Replicating assays under standardized conditions.

- Refining computational models using experimental data for parameterization.

- Cross-validating with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational approaches predict binding affinity to neurological targets?

- Methodology:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite can model interactions with dopamine or serotonin receptors. highlights alignment between docking scores and experimental inhibition data.

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can structure-activity relationship (SAR) studies optimize the methoxyethoxy group?

- Methodology:

- Systematic Substitution: Replace the methoxyethoxy group with shorter (e.g., ethoxy) or bulkier (e.g., benzyloxy) substituents (see for analogous modifications).

- In Vitro Testing: Evaluate derivatives in target-specific assays (e.g., kinase inhibition).

- Computational Analysis: Use DFT to calculate electronic effects (e.g., Hammett constants) and correlate with activity trends .

Q. What strategies assess metabolic stability in preclinical studies?

- Methodology:

- Liver Microsome Assays: Incubate the compound with human or rodent microsomes, and quantify parent compound degradation via LC-MS/MS.

- CYP450 Inhibition Screening: Identify metabolic liabilities using fluorogenic substrates.

- Structural Modifications: Introduce electron-withdrawing groups or fluorine atoms to reduce oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。